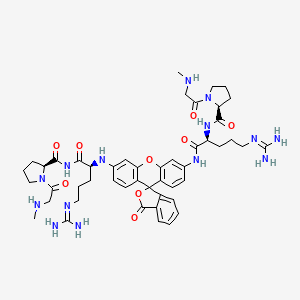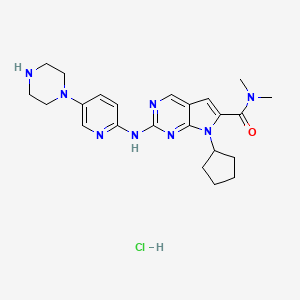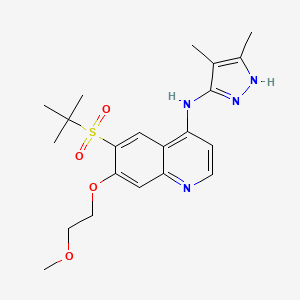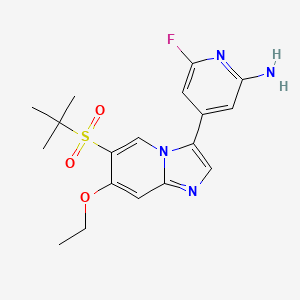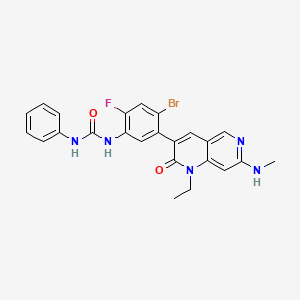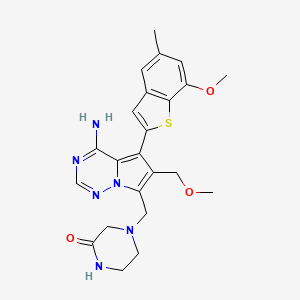
Rogaratinib
Descripción general
Descripción
Rogaratinib es un inhibidor potente y selectivo de los receptores del factor de crecimiento de fibroblastos (FGFR), que se dirige específicamente a FGFR1, FGFR2, FGFR3 y FGFR4 . Ha mostrado una amplia actividad antitumoral en varios modelos preclínicos de cáncer que sobreexpresan FGFR . El compuesto se está investigando por su posible uso en el tratamiento de cánceres como el de pulmón, mama, colon y vejiga .
Mecanismo De Acción
Rogaratinib ejerce sus efectos inhibiendo selectivamente la actividad de los FGFR. Se une a los dominios quinasa de FGFR1, FGFR2, FGFR3 y FGFR4, evitando su fosforilación y la posterior activación de las vías de señalización aguas abajo . Esta inhibición interrumpe la vía FGFR/ERK, lo que lleva a una reducción de la proliferación celular y un aumento de la apoptosis en las células cancerosas adictas a FGFR .
Análisis Bioquímico
Biochemical Properties
Rogaratinib potently and selectively inhibits the activity of FGFRs 1, 2, 3, and 4 . It interacts with these enzymes, leading to the interruption of FGFR and ERK phosphorylation . This suggests that the anti-proliferative effects of this compound are mediated by FGFR/ERK pathway inhibition .
Cellular Effects
This compound has been shown to reduce proliferation in FGFR-addicted cancer cell lines of various types, including lung, breast, colon, and bladder cancer . Its effects on cellular processes include the interruption of FGFR and ERK phosphorylation, suggesting that it influences cell function through the FGFR/ERK signaling pathway .
Molecular Mechanism
The molecular mechanism of this compound involves the potent and selective inhibition of FGFRs 1, 2, 3, and 4 . This inhibition leads to a reduction in FGFR and ERK phosphorylation, suggesting that this compound exerts its effects at the molecular level through the FGFR/ERK signaling pathway .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in several cell line- and patient-derived xenograft models
Dosage Effects in Animal Models
This compound has shown strong in vivo efficacy in several cell line- and patient-derived xenograft models
Metabolic Pathways
This compound is involved in the FGFR signaling pathway, which plays an essential role in many physiological processes, including cell proliferation, survival, differentiation, migration, and apoptosis
Métodos De Preparación
La síntesis de rogaratinib implica múltiples pasos, incluida la formación de intermedios clave y sus reacciones posteriores en condiciones específicas. Las rutas sintéticas detalladas y los métodos de producción industrial son propietarios y no se divulgan públicamente. se sabe que la síntesis implica el uso de varios reactivos y catalizadores para lograr la estructura química deseada .
Análisis De Reacciones Químicas
Rogaratinib experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
Rogaratinib tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Comparación Con Compuestos Similares
Rogaratinib es único en su capacidad de inhibir selectivamente los cuatro subtipos de FGFR con cinética de unión nanomolar baja . Los compuestos similares incluyen:
Erdafitinib: Otro inhibidor de FGFR que se dirige a FGFR1-4 y está aprobado para el tratamiento del carcinoma urotelial.
Pemigatinib: Un inhibidor selectivo de FGFR1-3 que se utiliza para el tratamiento del colangiocarcinoma.
Infigratinib: Un inhibidor de FGFR1-3 que se utiliza para el tratamiento del colangiocarcinoma.
La amplia actividad de this compound contra todos los subtipos de FGFR y su fuerte eficacia antitumoral en varios modelos de cáncer lo convierten en un candidato prometedor para la terapia contra el cáncer .
Propiedades
IUPAC Name |
4-[[4-amino-6-(methoxymethyl)-5-(7-methoxy-5-methyl-1-benzothiophen-2-yl)pyrrolo[2,1-f][1,2,4]triazin-7-yl]methyl]piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O3S/c1-13-6-14-8-18(33-22(14)17(7-13)32-3)20-15(11-31-2)16(9-28-5-4-25-19(30)10-28)29-21(20)23(24)26-12-27-29/h6-8,12H,4-5,9-11H2,1-3H3,(H,25,30)(H2,24,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLRRJSKGXOYNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)SC(=C2)C3=C4C(=NC=NN4C(=C3COC)CN5CCNC(=O)C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443530-05-9 | |
| Record name | Rogaratinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443530059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rogaratinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15078 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-[[4-amino-6-(methoxymethyl)-5-(7-methoxy-5-methyl-1-benzothiophen-2-yl)pyrrolo[2,1-f][1,2,4]triazin-7-yl]methyl]piperazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROGARATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98BSN6N516 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2S)-2-[[(2Z)-2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-3-phenylpropanoate](/img/structure/B610468.png)
